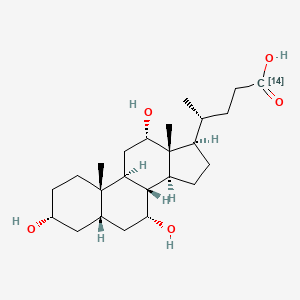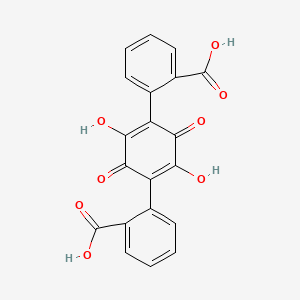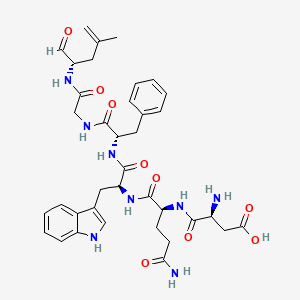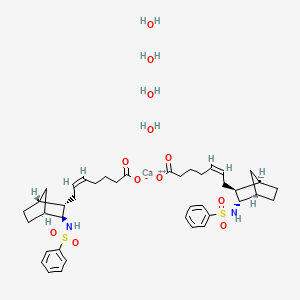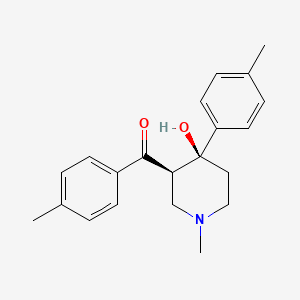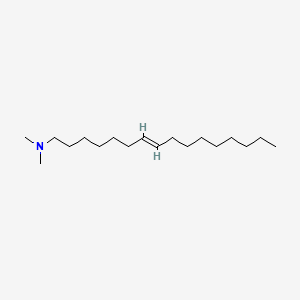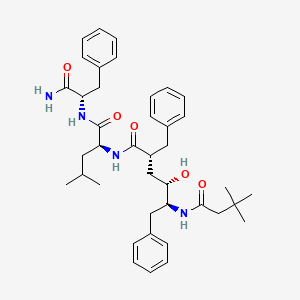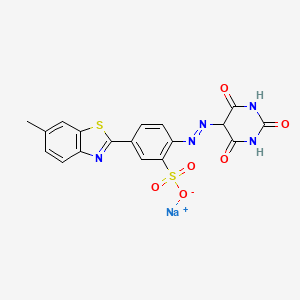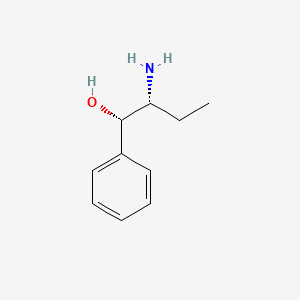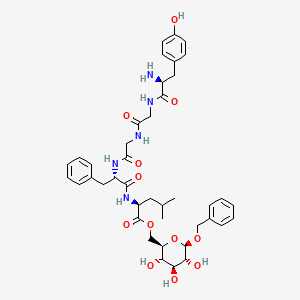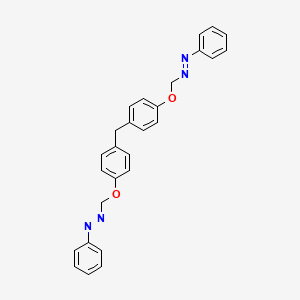
3H-Pyrazol-3-one, 4,4'-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)azo))bis(2,4-dihydro-5-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and diazenediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolone core, followed by the introduction of the diazenediyl linkages and the methoxyphenylmethylene groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazines, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s diazenediyl linkages and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Diazenediyl compounds: Molecules containing diazenediyl linkages with varying aromatic groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is unique due to its combination of pyrazolone, diazenediyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72906-47-9 |
|---|---|
Fórmula molecular |
C27H24N4O2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
phenyl-[[4-[[4-(phenyldiazenylmethoxy)phenyl]methyl]phenoxy]methyl]diazene |
InChI |
InChI=1S/C27H24N4O2/c1-3-7-24(8-4-1)30-28-20-32-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)33-21-29-31-25-9-5-2-6-10-25/h1-18H,19-21H2 |
Clave InChI |
QOUBANMJCCXMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NCOC2=CC=C(C=C2)CC3=CC=C(C=C3)OCN=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




